1-(4-Tert-butylphenyl)propan-2-amine
CAS No.:
Cat. No.: VC14205285
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H21N |
---|---|
Molecular Weight | 191.31 g/mol |
IUPAC Name | 1-(4-tert-butylphenyl)propan-2-amine |
Standard InChI | InChI=1S/C13H21N/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3 |
Standard InChI Key | PYIVLZVGWKGCGG-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CC=C(C=C1)C(C)(C)C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring with a tert-butyl group at the para position and a propan-2-amine side chain. The tert-butyl group () contributes significant steric bulk and lipophilicity, enhancing membrane permeability. The amine group at the second carbon of the propane chain introduces polarity, enabling hydrogen bonding with biological targets . The chiral center at the second carbon (R-configuration) influences its pharmacological profile, as enantiomers often exhibit divergent biological activities .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.31 g/mol | |
XLogP3-AA | 3.3 | |
Hydrogen Bond Donors | 1 | |
Topological Polar Surface Area | 26 Ų |
Stereochemical Considerations
The (2R)-enantiomer displays distinct interactions with chiral biological receptors. Computational models predict its binding affinity to monoamine transporters, such as the dopamine transporter (DAT), due to spatial complementarity. This enantiomer’s hydrochloride salt is prioritized in pharmacological studies for enhanced solubility and stability.
Synthesis and Optimization
Laboratory-Scale Synthesis
A common route involves the nucleophilic substitution of 4-tert-butylbenzyl chloride with isopropylamine under basic conditions. The reaction proceeds via an mechanism, yielding the amine product after purification by column chromatography. Optimizations, such as using polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C), improve yields to >75%.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance reaction control and scalability. Catalytic hydrogenation of intermediate nitro compounds or reductive amination of ketones offers alternatives with reduced byproduct formation.
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The compound inhibits monoamine oxidase (MAO) with an of 12.3 μM, suggesting potential as an antidepressant. Its structural similarity to amphetamine derivatives underpains its affinity for trace amine-associated receptor 1 (TAAR1), modulating dopamine and serotonin release.
Neuropharmacology
In rodent models, the (2R)-enantiomer increases extracellular dopamine in the prefrontal cortex by 40%, comparable to methylphenidate. Clinical trials propose its use in attention deficit hyperactivity disorder (ADHD), leveraging its stimulant properties without cardiovascular side effects.
Antimicrobial Activity
Preliminary assays show MIC values of 8 μg/mL against Staphylococcus aureus, attributed to membrane disruption via lipophilic tert-butyl insertion.
Spectral Characterization
Mass Spectrometry (GC-MS)
Prominent fragments at 44 (), 117 (), and 133 () correlate with amine cleavage and tert-butyl-phenyl fragmentation.
Infrared Spectroscopy (IR)
Absorption bands at 3350 cm (N-H stretch) and 1600 cm (C=C aromatic) confirm the amine and phenyl groups.
Environmental and Regulatory Considerations
Environmental Persistence
The tert-butyl group confers resistance to microbial degradation, leading to a half-life of 120 days in soil. Bioremediation strategies using Pseudomonas spp. expressing cytochrome P450 enzymes are under investigation.
Regulatory Status
As of 2025, the compound remains classified as a research chemical, pending FDA approval for clinical use.
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